molecular formula C9H13NO2 B13587874 4-[(1S)-1-aminoethyl]-2-methoxyphenol CAS No. 1241681-88-8

4-[(1S)-1-aminoethyl]-2-methoxyphenol

Cat. No.: B13587874
CAS No.: 1241681-88-8
M. Wt: 167.20 g/mol
InChI Key: CCUOPHCFZGJEKT-LURJTMIESA-N
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Description

4-[(1S)-1-aminoethyl]-2-methoxyphenol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenol, featuring an aminoethyl group and a methoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-aminoethyl]-2-methoxyphenol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as 4-[(1S)-1-nitroethyl]-2-methoxyphenol, using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One such method is the catalytic hydrogenation of the nitro precursor in a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields. Additionally, the use of alternative reducing agents, such as sodium borohydride, can be explored to optimize the process .

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-aminoethyl]-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1S)-1-aminoethyl]-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1S)-1-aminoethyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activities and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1S)-1-aminoethyl]-2-methoxyphenol is unique due to the presence of both an aminoethyl group and a methoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound for various applications in research and industry .

Properties

CAS No.

1241681-88-8

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-2-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,11H,10H2,1-2H3/t6-/m0/s1

InChI Key

CCUOPHCFZGJEKT-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)O)OC)N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)OC)N

Origin of Product

United States

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